molecular formula C21H25N5O3 B2496124 7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-02-9

7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2496124
CAS No.: 1040648-02-9
M. Wt: 395.463
InChI Key: QSFBXIPFAGAMGW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine derivative characterized by a piperazine-1-carbonyl substituent at position 7 and a 2-methoxyethyl group on the piperazine nitrogen. Its structural complexity arises from the fused pyrazolo[4,3-c]pyridin-3(5H)-one core, which is further substituted with a phenyl group at position 2 and a methyl group at position 4.

Properties

IUPAC Name

7-[4-(2-methoxyethyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-23-14-17(20(27)25-10-8-24(9-11-25)12-13-29-2)19-18(15-23)21(28)26(22-19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFBXIPFAGAMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3}, with a molecular weight of approximately 395.463 g/mol. The structure features a piperazine moiety, which is often linked to various pharmacological activities.

Property Value
Molecular FormulaC21H25N5O3
Molecular Weight395.463 g/mol
CAS Number1040648-02-9
PurityTypically >95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may act as an inhibitor for certain enzymes or receptors involved in inflammatory pathways or cancer progression. The presence of the piperazine group suggests potential interactions with neurotransmitter systems, which could influence pain and mood regulation.

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can target the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and growth.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The mechanism often involves the modulation of the NF-kB pathway, leading to reduced expression of inflammatory markers.

Case Studies

  • In vitro studies : A study evaluated the effects of a closely related pyrazolo[4,3-c]pyridine on human cancer cell lines (e.g., breast and prostate cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range.
  • In vivo studies : Animal models treated with pyrazolo[4,3-c]pyridine derivatives exhibited reduced tumor growth and metastasis compared to controls, highlighting their potential as anticancer agents.

Pharmacological Applications

The compound's pharmacological profile suggests potential applications in treating:

  • Cancer : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Inflammatory diseases : Due to its ability to modulate inflammatory responses.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrazolo-pyridine/pyrimidine core with several analogs, but its substitution pattern distinguishes it:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 7-(4-(2-methoxyethyl)piperazine-1-carbonyl), 5-methyl, 2-phenyl Hypothesized PDE or kinase modulation
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one 7-(4-(2-fluorophenyl)piperazine-1-carbonyl), 5-ethyl PDE inhibition, CNS targeting
5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one 5-(aryl sulfonyl-piperazine), 1-methyl, 3-propyl PDE5 inhibition (e.g., sildenafil analogs)
3-Methyl-1,4-diphenyl-7-thioxo-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one Pyrazolo-pyrimidine-thione 7-thioxo, 3-methyl, 1,4-diphenyl Antimicrobial activity

Key Observations :

  • The 2-methoxyethyl-piperazine group in the target compound may improve solubility compared to fluorophenyl or sulfonyl-piperazine analogs .

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